6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine
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Overview
Description
6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrido[3,2-D][1,2,3]triazin-4-amine core, substituted with chloro and fluoro groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-D][1,2,3]triazin-4-amine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced through electrophilic aromatic substitution reactions using reagents such as thionyl chloride and fluorine gas or fluorinating agents.
Final Coupling Reaction: The final step involves coupling the substituted pyrido[3,2-D][1,2,3]triazin-4-amine with 3-chloro-4-fluoroaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(2-morpholin-4-ylethoxy)quinazolin-4-amine.
Lapatinib: N-(3-chloro-4-fluorophenyl)-6-(5-((4-(3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)oxy)quinazolin-4-amine.
Uniqueness
6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine is unique due to its specific substitution pattern and the presence of the pyrido[3,2-D][1,2,3]triazin-4-amine core
Properties
Molecular Formula |
C12H6Cl2FN5 |
---|---|
Molecular Weight |
310.11 g/mol |
IUPAC Name |
6-chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-d]triazin-4-amine |
InChI |
InChI=1S/C12H6Cl2FN5/c13-7-5-6(1-2-8(7)15)16-12-11-9(18-20-19-12)3-4-10(14)17-11/h1-5H,(H,16,18,19) |
InChI Key |
ROFWTOULGUEDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NN=NC3=C2N=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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